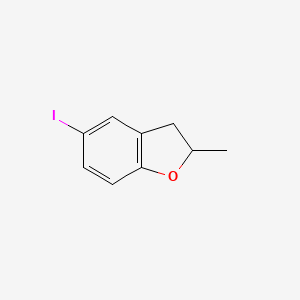

5-Iodo-2-methyl-2,3-dihydro-1-benzofuran

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H9IO |

|---|---|

Molekulargewicht |

260.07 g/mol |

IUPAC-Name |

5-iodo-2-methyl-2,3-dihydro-1-benzofuran |

InChI |

InChI=1S/C9H9IO/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-3,5-6H,4H2,1H3 |

InChI-Schlüssel |

BCNKJZMMVYMTRI-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CC2=C(O1)C=CC(=C2)I |

Herkunft des Produkts |

United States |

Ii. Synthetic Methodologies for 5 Iodo 2 Methyl 2,3 Dihydro 1 Benzofuran

Strategic Approaches to the Dihydrobenzofuran Core

The 2,3-dihydrobenzofuran (B1216630) skeleton is a privileged structural motif found in numerous natural products and biologically active compounds. researchgate.net Consequently, a diverse array of synthetic methods for its construction has been developed, which can be classified as either intramolecular or intermolecular approaches. researchgate.netthieme-connect.com

Intramolecular strategies are among the most common methods for constructing the dihydrobenzofuran core. These reactions typically involve the cyclization of a phenol (B47542) derivative bearing a suitable side chain at the ortho position. A classic and widely used precursor is a 2-allylphenol (B1664045), which can undergo cyclization to form the 2-methyl-2,3-dihydro-1-benzofuran ring system.

This transformation can be promoted by various catalysts, including acids or transition metals. tandfonline.com For instance, acid-catalyzed cyclization proceeds via protonation of the allyl double bond, generating a secondary carbocation that is subsequently trapped by the phenolic oxygen. Transition-metal catalysts, such as those based on ruthenium, can facilitate isomerization of the allyl group followed by a ring-closing metathesis to yield the dihydrobenzofuran structure. organic-chemistry.org

Another powerful variant of this approach is electrophile-induced cyclization. An electrophilic species can activate the alkene, initiating a cyclization cascade. This method is particularly relevant to the synthesis of halogenated dihydrobenzofurans. rsc.orgresearchgate.net

Table 1: Comparison of Intramolecular Cyclization Promoters for Dihydrobenzofuran Synthesis

| Promoter/Catalyst Type | General Mechanism | Key Features | Typical Precursor |

|---|---|---|---|

| Acid Catalysis (e.g., PPTS) | Protonation of alkene, followed by intramolecular nucleophilic attack by phenolic oxygen. tandfonline.com | Often requires elevated temperatures; risk of side reactions. | 2-allylphenol |

| Transition Metal Catalysis (e.g., Ru, Pd) | Can involve various mechanisms like C-H activation, isomerization, or metathesis. organic-chemistry.orgnih.gov | Often milder conditions, high efficiency, and potential for stereocontrol. | 2-allylphenol, o-alkenyl ethers |

| Electrophile-Induced (e.g., I₂, NIS) | Electrophilic attack on the alkene initiates cyclization and incorporates a functional group. rsc.orgresearchgate.net | Simultaneously forms the ring and functionalizes the product. | 2-allylphenol |

Intermolecular strategies involve the combination of two or more separate molecules to build the dihydrobenzofuran framework. These methods offer a high degree of flexibility and convergence, allowing for the rapid assembly of complex structures. researchgate.netthieme-connect.com

One notable intermolecular approach is the palladium-catalyzed annulation of 1,3-dienes with o-iodoaryl acetates. nih.gov This reaction is believed to proceed through a sequence involving oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by addition across the diene, intramolecular coordination of the phenolic oxygen, and reductive elimination to furnish the dihydrobenzofuran product and regenerate the catalyst. nih.gov This method is valued for its generality and selectivity. nih.gov

Other intermolecular methods include [3+2] cycloaddition reactions between quinones and alkenes, which can be catalyzed by various metals to achieve high yields and enantioselectivity. researchgate.net Tandem reactions, such as a sequence of SNAr and 5-exo-trig cyclization, have also been reported to form substituted dihydrobenzofurans from components like o-fluorobenzaldehydes. nih.gov

Introduction of the Iodine Moiety at the 5-Position

The introduction of an iodine atom onto the aromatic ring of the 2-methyl-2,3-dihydro-1-benzofuran scaffold is a critical step. The position of substitution is governed by the directing effects of the substituents on the benzene (B151609) ring. The ether oxygen is an activating, ortho-, para-directing group, while the fused alkyl portion is a weakly activating, ortho-, para-directing group. This electronic preference favors substitution at the 5- and 7-positions. The desired 5-iodo substitution can be achieved through several methods.

Direct iodination of the pre-formed 2-methyl-2,3-dihydro-1-benzofuran ring system is a straightforward approach. This reaction falls under the category of electrophilic aromatic substitution. It involves treating the substrate with an electrophilic iodine source. Common reagents for this purpose include molecular iodine (I₂) in the presence of an oxidizing agent (like nitric acid) or more reactive iodinating agents such as N-Iodosuccinimide (NIS) or iodine monochloride (ICl), often in conjunction with a Lewis or Brønsted acid catalyst. The choice of reagent and reaction conditions is crucial to control regioselectivity and prevent over-iodination. Given the activating nature of the ether oxygen, this reaction can proceed under relatively mild conditions.

Modern synthetic chemistry offers powerful tools for C-H functionalization, including palladium-catalyzed reactions. Palladium-catalyzed C-H activation provides a route to introduce iodine at specific positions that might be difficult to access through classical electrophilic substitution. acs.org While direct C-H iodination of the 5-position of 2-methyl-2,3-dihydro-1-benzofuran is not widely documented, the principle involves the use of a directing group to guide the palladium catalyst to a specific C-H bond. In the absence of a strong directing group at the 4- or 6-position, achieving selective iodination at the 5-position over the more sterically accessible 7-position can be challenging. An alternative strategy involves a palladium-catalyzed cross-coupling reaction, such as coupling an organoboron or organotin derivative at the 5-position with an iodine source.

Iodocyclization is an elegant strategy that combines the formation of the heterocyclic ring with the introduction of an iodine atom in a single step. medcraveonline.com The most common example is the reaction of 2-allylphenols with molecular iodine. rsc.orgresearchgate.net In this reaction, iodine acts as an electrophile, forming a cyclic iodonium (B1229267) ion intermediate with the allyl double bond. This is followed by an intramolecular attack by the phenolic oxygen, resulting in the formation of a 2-(iodomethyl)-2,3-dihydrobenzofuran. rsc.orgresearchgate.net This reaction can be performed under mild conditions, even in water without any additives, highlighting its green chemistry credentials. rsc.org

It is important to note that this specific reaction on a simple 2-allylphenol introduces iodine onto the methyl group at the 2-position, yielding an isomer of the target compound. nih.gov To synthesize 5-Iodo-2-methyl-2,3-dihydro-1-benzofuran using a cyclization approach, one would typically start with a precursor that already contains the iodine atom at the desired position on the aromatic ring, such as 4-iodo-2-allylphenol. The subsequent intramolecular cyclization of this iodinated precursor, for instance under acid catalysis, would then yield the final target molecule.

Introduction and Stereocontrol of the 2-Methyl Substituent

The methyl group at the C2 position is a key structural feature that introduces a chiral center into the molecule. Its incorporation and the control of the resulting stereochemistry are critical aspects of the synthetic design.

The incorporation of the 2-methyl substituent is typically achieved through cyclization reactions of appropriately designed precursors. A common and effective strategy involves the use of o-allylphenols as starting materials. The cyclization of these precursors directly installs the methyl group at the C2 position of the newly formed dihydrofuran ring.

Several methods can be employed to effect this transformation:

Epoxidation followed by intramolecular cyclization: o-Allylphenols can be epoxidized at the double bond, followed by an intramolecular 5-exo-tet cyclization where the phenolic hydroxyl group attacks the epoxide, forming the dihydrobenzofuran ring and establishing the C2-methyl substituent.

Metal-catalyzed cyclization: Various transition metals, including ruthenium, can catalyze the intramolecular hydroarylation of o-allylphenols to yield 2-methyl-2,3-dihydrobenzofuran. researchgate.net

Oxidative cyclization: Systems like hydrogen peroxide in the presence of an organocatalyst can achieve the oxidation and subsequent cyclization of o-allylphenols, representing a green approach to forming the 2-methyl-dihydrobenzofuran scaffold. thieme-connect.com

Another strategy involves the reaction of salicylaldehydes with organometallic reagents or other C2-building blocks. For instance, reaction with a Grignard reagent could generate an intermediate that, upon cyclization, yields the 2-substituted dihydrobenzofuran framework. cnr.it The choice of strategy often depends on the desired substitution pattern on the aromatic ring and the requirements for stereocontrol.

Given that the C2 position is a stereocenter, controlling its absolute and relative configuration is paramount for applications where specific stereoisomers are required. Both diastereoselective and enantioselective methods have been developed for the synthesis of substituted 2,3-dihydrobenzofurans.

Diastereoselective Approaches: When a second stereocenter is formed at the C3 position, controlling the diastereoselectivity (cis vs. trans) becomes crucial. Dirhodium carboxylate catalysts have been employed in stereoselective C–H insertion reactions of aryldiazoacetates to furnish 2,3-dihydrobenzofuran units with excellent trans diastereoselectivity (>91:9 dr). nih.gov Similarly, organocatalytic intramolecular aldol (B89426) reactions can provide access to 3-hydroxy-2,3-dihydrobenzofurans with high cis-selectivity. researchgate.net

Enantioselective Approaches: Achieving high enantioselectivity in the synthesis of 2-methyl-dihydrobenzofurans often relies on asymmetric catalysis.

Metal Catalysis: Chiral transition metal complexes are widely used. For example, ruthenium(II) catalysts, assisted by a chiral transient directing group, have been developed for the asymmetric intramolecular hydroarylation to prepare 2,3-dihydrobenzofurans bearing chiral centers with high enantioselectivities (up to >99% ee). researchgate.net Palladium-catalyzed chiral [4+1] cyclization reactions have also been reported to produce enantioselective dihydrobenzofurans. nih.gov

Organocatalysis: Chiral small organic molecules can effectively catalyze the enantioselective formation of the dihydrobenzofuran core. researchgate.net Bifunctional organocatalysts, such as those derived from cinchona alkaloids and squaramide or thiourea, have been used in domino reactions to generate enantiomerically enriched dihydrobenzofurans with excellent enantioselectivity (>99% ee). researchgate.netrsc.org Proline-type organocatalysts are effective in intramolecular aldol reactions to yield highly enantioenriched products. researchgate.net

Biocatalysis: Engineered enzymes, such as myoglobin (B1173299) variants, offer a powerful strategy for constructing stereochemically rich 2,3-dihydrobenzofurans with exceptionally high diastereo- and enantiopurity (>99.9% de and ee) through processes like benzofuran (B130515) cyclopropanation. rochester.eduresearchgate.net

| Method | Catalyst/Reagent | Stereoselectivity Achieved | Reference |

|---|---|---|---|

| Asymmetric Intramolecular Hydroarylation | Ruthenium(II) with Chiral Transient Directing Group | Up to >99% ee | researchgate.net |

| Stereoselective C–H Insertion | Dirhodium Carboxylate | >91:9 dr (trans) | nih.gov |

| Asymmetric Domino Reaction | Squaramide/Cinchona Alkaloid | Up to >99% ee | rsc.org |

| Biocatalytic Cyclopropanation | Engineered Myoglobin | >99.9% de and ee | rochester.edu |

| Stereodivergent Michael Addition/Lactonization | (S)-(−)-Tetramisole hydrochloride or Cinchona Alkaloid | Up to 99:1 dr and 99% ee | nih.gov |

Advanced Synthetic Protocols and Green Chemistry Principles

Modern synthetic chemistry emphasizes the development of efficient, cost-effective, and environmentally benign protocols. The synthesis of iodinated dihydrobenzofurans benefits from such advanced methods.

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rasayanjournal.co.in This technology is applicable to the synthesis of dihydrobenzofuran derivatives. nih.govresearchgate.net For instance, microwave irradiation can be used to facilitate the one-pot, acid-catalyzed intramolecular cyclization to generate the dihydrobenzofuran ring. nih.gov A multi-step synthesis of 2-(iodomethyl)-2,3-dihydro-1-benzofuran (B144323) utilizes microwave irradiation at 210 °C in the initial cyclization step, demonstrating the utility of this technique in preparing precursors for iodinated dihydrobenzofurans. chemicalbook.com The volumetric and efficient heating provided by microwaves can significantly reduce reaction times from hours to minutes, making it an attractive method for library synthesis and process optimization. rasayanjournal.co.in

Catalysis is central to the efficient synthesis of the this compound scaffold. Both transition metal catalysis and organocatalysis offer powerful avenues for its construction.

Metal-Catalyzed Approaches: A wide array of transition metals, including palladium, rhodium, ruthenium, copper, and iron, have been employed to catalyze the formation of the dihydrobenzofuran nucleus. dntb.gov.ua Palladium-catalyzed reactions, such as Heck couplings and [4+1] cyclizations, are particularly prevalent. nih.govrsc.org Iodocyclization, an electrophilic cyclization, is a direct method for synthesizing iodinated heterocycles and can be promoted by various reagents, sometimes in conjunction with metal catalysts. researchgate.netmedcraveonline.com For example, iodine-promoted cyclization of diarylyne precursors has been used as a key step in the synthesis of 3-iodobenzofuran (B11763985) derivatives. rsc.org

Organocatalytic Approaches: Organocatalysis provides a metal-free alternative for the synthesis of dihydrobenzofurans. nih.gov These methods often operate under mild conditions and can provide high levels of stereocontrol. rsc.orgnih.gov For example, a green organocatalytic protocol for the synthesis of dihydrobenzofurans involves the oxidation-cyclization of o-allylphenols using 2,2,2-trifluoroacetophenone (B138007) as the catalyst and hydrogen peroxide as the oxidant. thieme-connect.com Chiral phosphoric acids have also been used to catalyze enantioselective [3+2] annulation reactions to afford dihydrobenzofurans. nih.gov

| Catalysis Type | Catalyst Example | Reaction Type | Reference |

|---|---|---|---|

| Metal-Catalyzed | Palladium(II) Acetate | Annulation Reaction | rsc.org |

| Metal-Catalyzed | Ruthenium(II) Complex | Asymmetric Hydroarylation | researchgate.net |

| Metal-Catalyzed | Copper(II) salt | Intramolecular C-O Bond Formation | nih.gov |

| Organocatalysis | Thiourea derivative | Asymmetric Cascade Reaction | researchgate.net |

| Organocatalysis | Chiral Phosphoric Acid | Enantioselective [3+2] Annulation | nih.gov |

Adherence to green chemistry principles is increasingly important in synthetic design. For a molecule like this compound, this involves considering the atom economy, use of less hazardous reagents, and energy efficiency.

Visible-light-mediated synthesis represents a sustainable approach, as it uses light as a renewable energy source to drive chemical reactions under mild conditions. mdpi.com The use of hypervalent iodine reagents is also considered a green alternative in many oxidation reactions, as they are low-toxicity, environmentally friendly, and highly selective non-metallic oxidants. globethesis.comorganic-chemistry.org These reagents can mediate the cyclization of ortho-hydroxystilbenes into benzofurans under metal-free conditions. organic-chemistry.org

Furthermore, developing one-pot procedures that combine multiple synthetic steps, such as the regioselective iodination and subsequent cyclization, can significantly improve process efficiency and reduce waste. nih.gov The use of greener oxidants, like hydrogen peroxide, in combination with organocatalysts for the cyclization of allylphenols, also aligns with green chemistry principles by avoiding stoichiometric heavy-metal oxidants and producing water as the only byproduct. thieme-connect.com

Iii. Chemical Reactivity and Transformation Studies of 5 Iodo 2 Methyl 2,3 Dihydro 1 Benzofuran

Reactivity of the Aryl Iodide Handle for Further Derivatization

The iodine atom at the C5 position of the benzofuran (B130515) ring is a key functional group that enables a wide range of derivatization reactions. As a soft leaving group, iodide is particularly well-suited for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for modifying the aromatic core of 5-iodo-2-methyl-2,3-dihydro-1-benzofuran. These reactions typically involve the oxidative addition of the aryl iodide to a palladium(0) complex, followed by transmetalation (in Suzuki and Sonogashira reactions) or migratory insertion (in the Heck reaction), and concluding with reductive elimination to yield the coupled product and regenerate the palladium catalyst.

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent, typically a boronic acid or ester, to form a new carbon-carbon bond. For the this compound scaffold, this would enable the introduction of various aryl, heteroaryl, or alkyl groups at the 5-position. Studies on similar 3-iodo-2-(methylthio)-benzofurans have shown that palladium catalysts, such as Pd(PPh₃)₄, effectively promote the coupling with arylboronic acids under mild conditions, accommodating both electron-rich and electron-poor partners.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling the aryl iodide with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. This methodology is instrumental in synthesizing alkynyl-substituted benzofurans, which are valuable precursors for more complex heterocyclic structures. Efficient one-pot methods have been developed for the synthesis of 2,3-disubstituted benzo[b]furans starting from 2-iodophenols and terminal acetylenes under Sonogashira conditions, highlighting the utility of this reaction on the iodo-aromatic core.

Heck Reaction: The Heck reaction involves the coupling of the aryl iodide with an alkene to form a new, substituted alkene. This transformation is a cornerstone of C-C bond formation and has been applied to cyclic olefins like 2,3-dihydrofuran. In the context of this compound, a Heck reaction could be used to introduce vinyl-type substituents at the 5-position. The reaction typically employs a palladium catalyst and a base, and its regioselectivity can often be controlled by the choice of ligands and reaction conditions.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on Iodo-Benzofuran Scaffolds

Reaction Type Aryl Halide Substrate Coupling Partner Catalyst/Conditions Product Type Suzuki-Miyaura 3-Iodo-2-(methylthio)benzofuran Arylboronic acid Pd(PPh₃)₄, K₂CO₃, EtOH/H₂O 3-Aryl-2-(methylthio)benzofuran Sonogashira 2-Iodophenol Terminal alkyne Pd/Cu catalyst, base (e.g., Et₃N) 2,3-Disubstituted benzofuran (after cyclization) Heck Iodobenzene (model for aryl iodide) 2,3-Dihydrofuran Pd precursor (e.g., [PdCl(allyl)]₂), base, DMF 2-Phenyl-2,3-dihydrofuran

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) is a reaction pathway where a nucleophile displaces a leaving group on an aromatic ring. Unlike nucleophilic substitution on aliphatic carbons, the SₙAr mechanism typically requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. nih.govresearchgate.net These EWGs are necessary to stabilize the negatively charged intermediate, known as the Meisenheimer complex, that forms upon nucleophilic attack. nih.gov

The this compound molecule lacks strong electron-withdrawing groups on the aromatic ring. The dihydrofuran portion and the methyl group are generally considered to be electron-donating or weakly withdrawing. Consequently, the benzene (B151609) ring is relatively electron-rich, which disfavors the formation of the anionic Meisenheimer complex. Therefore, this compound is expected to be largely unreactive towards traditional SₙAr reactions under standard conditions. For such a reaction to proceed, it would likely require exceptionally harsh conditions or a transition-metal-free pathway that proceeds through a different mechanism, such as one involving radical intermediates.

Reductive Transformations of the Carbon-Iodine Bond

The carbon-iodine bond in aryl iodides can be cleaved and replaced with a carbon-hydrogen bond through various reductive processes, a transformation known as hydrodeiodination or reductive dehalogenation. This reaction is useful for removing the iodine handle after it has served its synthetic purpose or for preparing the corresponding de-iodinated parent compound, 2-methyl-2,3-dihydro-1-benzofuran.

Several methods are available for this transformation:

Catalytic Hydrogenation: This is a widely used method involving a transition-metal catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen. thieme-connect.deacs.org The reaction often includes a base, such as triethylamine or diisopropylethylamine, to neutralize the hydrogen iodide (HI) that is formed, which can otherwise poison the catalyst. acs.org This method is generally efficient and clean.

Metal-Mediated Reduction: Active metals or metal hydrides can be used to reduce the C-I bond. However, these methods can sometimes lack selectivity if other reducible functional groups are present in the molecule.

Transition-Metal-Free Hydrogenation: Recent developments have established methods for the hydrogenation of aryl halides without the need for transition metals. These reactions can be promoted by bases in the presence of a hydrogen source like benzaldehyde or benzyl alcohol and may proceed through a radical mechanism. acs.org Photo-induced, phenylhydrazine-promoted dehalogenation offers another metal-free alternative. researchgate.net

Table 2: Common Conditions for Reductive Deiodination of Aryl Iodides

Method Reagents and Conditions Key Features Catalytic Hydrogenation H₂ gas, Pd/C, Base (e.g., DIEA), Solvent (e.g., MeOH/THF) High efficiency, clean reaction, base required to prevent catalyst poisoning. Catalytic Transfer Hydrogenation H-donor (e.g., HCOOH, (Et)₃SiH), Pd/C, Base Avoids use of flammable H₂ gas; mild conditions. Radical-Induced Deiodination Radical initiator (e.g., AIBN), H-donor (e.g., Bu₃SnH) Tin-based reagents are common but toxic; tin-free alternatives are preferred. Metal-Free Hydrogenation Base (e.g., t-BuOK), H-donor (e.g., PhNHNH₂), Light (photocatalysis) Avoids transition metal catalysts; often proceeds via radical mechanisms. [6, 12]

Transformations Involving the Dihydrofuran Ring

The dihydrofuran ring of this compound presents opportunities for further chemical modification, distinct from the reactivity of the aryl iodide. These transformations can alter the heterocyclic core of the molecule.

Oxidation Reactions of the Dihydrofuran Moiety

The 2,3-dihydrobenzofuran (B1216630) core can be oxidized to its fully aromatic counterpart, benzofuran. This dehydrogenation reaction introduces a double bond into the five-membered ring, leading to an aromatized heterocyclic system. This transformation is synthetically valuable as it provides access to the benzofuran scaffold, which is a common motif in natural products and pharmaceuticals. nih.govresearchgate.net

A common reagent used for this type of oxidative aromatization is 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). Research has shown that treating 2,3-dihydrobenzofuran derivatives with DDQ can effectively yield the corresponding benzofuran. rsc.org The extent of the reaction can sometimes be controlled by the stoichiometry of the oxidant used. rsc.org This process allows for the conversion of the saturated heterocyclic ring into a more conjugated, planar system.

Ring-Opening and Rearrangement Processes

Under certain catalytic conditions, the dihydrofuran ring can undergo cleavage of the C-O ether bond. For instance, studies on the hydrodeoxygenation of 2,3-dihydrobenzofuran over sulfided NiMoP/Al₂O₃ catalysts have shown that the primary transformation step is the cleavage of the C(sp³)-O bond. nacatsoc.orgresearchgate.net This ring-opening reaction leads to the formation of 2-ethylphenol as the main product. nacatsoc.org This process demonstrates that the ether linkage in the dihydrofuran ring, while generally stable, can be cleaved under specific catalytic hydrogenation conditions, providing a pathway to substituted phenolic compounds.

Table of Compounds

Functionalization at the C-3 Position of the Dihydrofuran Ring

The C-3 position of the 2,3-dihydro-1-benzofuran ring, being adjacent to the oxygen atom and the aromatic ring, exhibits unique reactivity. This position is susceptible to deprotonation and subsequent reaction with electrophiles, as well as participating in various metal-catalyzed C-H activation and cross-coupling reactions.

While direct experimental data on the C-3 functionalization of this compound is limited in publicly available literature, the reactivity of the parent 2,3-dihydrobenzofuran scaffold provides valuable insights. For instance, the C-3 position can be deprotonated using a strong base, such as an organolithium reagent, to form a nucleophilic species that can react with a variety of electrophiles.

Furthermore, palladium-catalyzed C-H activation at the C-3 position of 2,3-dihydrobenzofurans has been explored for the introduction of various substituents. These reactions typically involve the use of a directing group to achieve regioselectivity. The inherent electronic properties of the this compound could also influence the regioselectivity of such transformations.

A related compound, 5-iodo-2-methyl-3-(4-methylphenylsulfanyl)-1-benzofuran, has been synthesized and subsequently oxidized to the corresponding sulfone. This demonstrates that once a substituent is introduced at the C-3 position, it can undergo further chemical modifications. nih.gov

Table 1: Potential Functionalization Reactions at the C-3 Position

| Reaction Type | Reagents and Conditions | Potential Product |

| Deprotonation and Electrophilic Quench | 1. n-BuLi, THF, -78 °C; 2. Electrophile (e.g., R-X, RCHO) | 3-Substituted-5-iodo-2-methyl-2,3-dihydro-1-benzofuran |

| C-H Arylation (via C-H activation) | Pd(OAc)₂, Ligand, Oxidant, Arylating Agent | 3-Aryl-5-iodo-2-methyl-2,3-dihydro-1-benzofuran |

Chemical Modifications at the 2-Methyl Group

The 2-methyl group of this compound serves as another key site for chemical modification, allowing for the introduction of diverse functionalities and the extension of the carbon skeleton. Common transformations include deprotonation followed by electrophilic attack and radical-mediated reactions.

Deprotonation of the methyl group can be achieved using a strong base to generate a carbanion. This nucleophilic species can then react with a range of electrophiles, such as alkyl halides, aldehydes, and ketones, to introduce new carbon-carbon bonds. This strategy provides a straightforward route to homologated and more complex derivatives.

Palladium-catalyzed Tsuji-Trost type reactions have been successfully applied to benzofuran-2-ylmethyl acetates, demonstrating the feasibility of nucleophilic substitution at the benzylic-like position. unicatt.itrsc.org While this is on a benzofuran system, it suggests that with appropriate activation, the 2-methyl group of the dihydrobenzofuran analogue could undergo similar transformations. For instance, conversion of the methyl group to a leaving group, such as a halide or an acetate, would enable the introduction of various nucleophiles.

Table 2: Potential Chemical Modifications at the 2-Methyl Group

| Reaction Type | Reagents and Conditions | Potential Product |

| Deprotonation and Alkylation | 1. LDA, THF, -78 °C; 2. R-X | 2-(Alkyl)-5-iodo-2,3-dihydro-1-benzofuran |

| Oxidation | Oxidizing agent (e.g., SeO₂, KMnO₄) | 5-Iodo-2,3-dihydro-1-benzofuran-2-carbaldehyde or -carboxylic acid |

| Halogenation (e.g., Radical) | NBS, AIBN, CCl₄, reflux | 2-(Bromomethyl)-5-iodo-2,3-dihydro-1-benzofuran |

| Nucleophilic Substitution (after conversion to leaving group) | Nucleophile (e.g., R₂NH, RSNa, RONa) | 2-(Aminomethyl)-, 2-(Thio-methyl)-, or 2-(Alkoxymethyl)-5-iodo-2,3-dihydro-1-benzofuran |

Iv. Derivatives, Analogues, and Structure Activity Relationship Sar Investigations of 5 Iodo 2 Methyl 2,3 Dihydro 1 Benzofuran

Design and Synthesis of Chemically Modified Analogues

The synthetic versatility of the dihydrobenzofuran core allows for extensive chemical modification to probe interactions with biological targets and optimize activity.

The substitution pattern on the aromatic ring of the dihydrobenzofuran scaffold significantly influences the molecule's electronic and lipophilic properties, thereby affecting its biological activity. nih.gov While the parent compound features an iodine atom at the C-5 position, a wide array of analogues can be synthesized by introducing different functional groups at various positions on the benzene (B151609) ring.

Synthetic strategies often involve the cyclization of appropriately substituted phenols. For instance, transition-metal-catalyzed reactions, such as palladium-catalyzed intramolecular C-O bond formation, are powerful methods for constructing the dihydrobenzofuran ring system from substituted o-alkenylphenols. nih.gov This allows for the incorporation of a diverse range of substituents on the aromatic precursor.

Common variations include:

Other Halogens: Replacing the C-5 iodine with other halogens like bromine, chlorine, or fluorine can modulate the strength of halogen bonding and alter steric and electronic properties. nih.gov

Electron-Donating Groups (EDGs): Introducing groups such as methoxy (B1213986) (-OCH₃) or alkyl groups can increase electron density in the aromatic ring, potentially enhancing interactions with electron-deficient pockets in target proteins.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) decrease the electron density and can alter the molecule's reactivity and binding mode. For example, 2-methyl-7-nitro-2,3-dihydro-1-benzofuran serves as an important synthetic intermediate. nih.gov

The choice and position of these substituents are critical determinants of the resulting compound's pharmacological effect. nih.gov

| Substituent Type | Example Group(s) | Potential Influence on Molecular Properties | Common Synthetic Approach |

|---|---|---|---|

| Halogens | -F, -Cl, -Br | Modulates halogen bond strength, lipophilicity, and steric profile. | Cyclization of halogenated phenols. |

| Electron-Donating | -OCH₃, -CH₃, -NH₂ | Increases aromatic ring electron density; can act as hydrogen bond acceptors/donors. | Use of commercially available substituted phenols as starting materials. |

| Electron-Withdrawing | -NO₂, -CN, -CF₃ | Decreases aromatic ring electron density; can participate in dipole-dipole interactions. | Nitration or other electrophilic aromatic substitution reactions on the benzofuran (B130515) core or precursor. |

The dihydrofuran ring itself is not planar and typically adopts an envelope conformation, where one of the atoms (often C-2 or C-3) is out of the plane of the other four. nih.gov The specific conformation can be influenced by the substituents on the ring.

Significant efforts in synthetic chemistry have been directed towards controlling the stereochemical outcome of reactions that form the dihydrobenzofuran core. researchgate.net Key approaches include:

Asymmetric Catalysis: Using chiral transition-metal catalysts (e.g., based on rhodium, palladium, or copper) to facilitate enantioselective cyclization reactions, yielding a high excess of one enantiomer. nih.govorganic-chemistry.org

Biocatalysis: Employing engineered enzymes, such as myoglobins, to catalyze highly diastereo- and enantioselective cyclopropanations of benzofurans, leading to stereochemically rich dihydrobenzofuran products with exceptional purity (>99.9% de and ee). rochester.edu

Chiral Auxiliaries: Temporarily attaching a chiral group to the starting material to direct the stereochemical course of a reaction, followed by its removal.

The ability to synthesize specific stereoisomers is crucial, as often only one enantiomer is responsible for the desired biological activity, while the other may be inactive or contribute to off-target effects. researchgate.net

To explore new chemical space and potentially discover novel biological activities, the 2,3-dihydrobenzofuran (B1216630) core can be integrated into more complex molecular architectures, such as hybrid molecules or fused ring systems.

Hybrid Molecules: This strategy involves covalently linking the dihydrobenzofuran scaffold to another distinct pharmacophore. The goal is to create a single molecule that combines the pharmacological properties of both parent structures, potentially leading to synergistic effects or a novel mechanism of action. For example, hybrid compounds combining dihydrobenzofuran and imidazole (B134444) moieties have been synthesized and evaluated for their cytotoxic activities. electronicsandbooks.comnih.gov The synthesis of such hybrids typically involves multi-step sequences where the two fragments are connected via a suitable linker.

Fused Ring Systems: Annulation reactions, which build a new ring onto an existing one, can be used to create polycyclic structures incorporating the dihydrobenzofuran core. rsc.org These rigid, conformationally constrained systems can provide a precise spatial arrangement of functional groups, leading to high-affinity interactions with biological targets. Palladium-catalyzed annulation reactions are particularly important for synthesizing arene-fused furan (B31954) heterocycles. rsc.org For instance, intramolecular cyclization reactions can be designed to form additional rings, leading to complex polycyclic dihydrobenzofurans. nih.govnih.gov The synthesis of such fused systems opens avenues to novel molecular frameworks with unique three-dimensional shapes. rsc.org

Structure-Activity Relationship (SAR) Analysis of 5-Iodo-2-methyl-2,3-dihydro-1-benzofuran Derivatives

Structure-activity relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its biological effects. For derivatives of this compound, SAR analysis focuses on how modifications to the halogen substituent and the 2-methyl group impact molecular interactions and activity.

The iodine atom at the C-5 position is not merely a bulky substituent; it plays a significant role in mediating intermolecular interactions through a phenomenon known as halogen bonding. A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as an oxygen or nitrogen atom, on another molecule. nih.gov

The strength of the halogen bond is dependent on the identity of the halogen, following the general trend I > Br > Cl > F. nih.gov Therefore, the C-5 iodine in the parent compound is capable of forming strong, directional halogen bonds, which can be critical for high-affinity binding to a biological target. nih.gov

SAR studies on halogenated benzofuran derivatives have revealed several key insights:

Improved Binding Affinity: The addition of halogens to the benzofuran ring has been shown to significantly increase the anticancer activities of some derivatives, which is attributed to the formation of halogen bonds that enhance binding affinity. nih.gov

Positional Importance: The position of the halogen on the aromatic ring is a critical determinant of its effect on biological activity. nih.gov

Modulation of Activity: Replacing iodine with other halogens can fine-tune the interaction strength. While iodine forms the strongest halogen bonds, smaller halogens like chlorine or fluorine may be preferred in cases where steric constraints in a binding pocket are a concern.

These interactions are crucial for the rational design of potent and selective ligands.

| Halogen (X) | Relative Electronegativity | Relative Polarizability | Typical Halogen Bond Strength |

|---|---|---|---|

| Fluorine (F) | High | Low | Very Weak / Negligible |

| Chlorine (Cl) | High | Medium | Weak to Moderate |

| Bromine (Br) | Medium | High | Moderate to Strong |

| Iodine (I) | Low | Very High | Strong |

The methyl group at the C-2 position has a profound influence on the molecule's three-dimensional structure and its ability to engage in stereospecific interactions.

Creation of a Chiral Center: As previously mentioned, the 2-methyl group renders the C-2 carbon a stereocenter. This is of paramount importance for biological activity, as molecular recognition is often highly stereospecific. The (R)- and (S)-enantiomers will orient the methyl group in different spatial directions, and typically only one of these orientations will be complementary to the target's binding site.

The interplay between the absolute stereochemistry at C-2 and the resulting conformational preference is a key element in the SAR of this class of compounds. Modifying the size of the alkyl group at C-2 (e.g., replacing methyl with ethyl or propyl) would further probe the steric tolerance of the binding pocket and could lead to changes in both potency and selectivity.

Conformational Analysis and its Impact on Biological Activity

The 2,3-dihydrobenzofuran scaffold is not planar. The five-membered dihydrofuran ring can adopt various puckered conformations, often described as "envelope" or "twist" forms. The specific conformation that is energetically most favorable is influenced by the nature and position of its substituents. In the case of this compound, the methyl group at the C-2 position, which is a chiral center, plays a significant role in dictating the conformational bias of the ring. nih.gov This preferential conformation ensures a specific spatial orientation of the methyl group relative to the fused benzene ring.

The determination of these preferred conformations often involves a combination of experimental and computational methods. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Nuclear Overhauser Effect (NOE) experiments, can provide information about the proximity of different atoms in the molecule, which helps in elucidating its 3D structure in solution. nih.gov Complementing these experimental approaches, computational methods such as molecular mechanics and computer-assisted conformational modeling are employed to explore the potential energy surface of the molecule and identify low-energy, stable conformations. nih.govnih.gov For instance, in studies of related dihydrobenzofuran derivatives, computational modeling has been crucial in evolving lead compounds into potent agonists for specific receptors. nih.gov

The conformation of the molecule directly impacts its biological activity by defining how well it can fit into the binding site of a target protein or receptor. A proper conformational arrangement is necessary to align the key pharmacophoric elements for optimal interaction. For example, in a series of benzofuran-type angiotensin II antagonists, compounds with good binding activity were found to share a very similar conformation to a known potent antagonist, suggesting they bind to the same site on the receptor. nih.gov Therefore, the specific pucker of the dihydrofuran ring in this compound and the resulting orientation of its methyl and iodo-substituted phenyl groups are critical for its biological function.

Ligand-Based and Structure-Based Design Principles

The development of new therapeutic agents based on the this compound scaffold utilizes both ligand-based and structure-based design principles. These strategies aim to optimize the molecule's potency, selectivity, and pharmacokinetic properties.

Ligand-Based Design

When the three-dimensional structure of the biological target is unknown, drug design efforts rely on the information derived from a set of known active molecules (ligands). A key technique in this approach is pharmacophore modeling. A pharmacophore represents the essential 3D arrangement of structural features responsible for a molecule's biological activity. For a series of active dihydrobenzofuran analogues, a pharmacophore model might include:

An aromatic ring feature (the benzofuran system).

A hydrophobic feature (the C-2 methyl group).

A potential halogen bond donor (the C-5 iodo group).

Specific hydrogen bond donor or acceptor sites, if other functional groups are present.

Quantitative Structure-Activity Relationship (QSAR) studies are another cornerstone of ligand-based design. nih.gov QSAR models correlate variations in the physicochemical properties of a group of compounds with their biological activities. For example, a QSAR study on benzofuran derivatives might analyze how changes in hydrophobicity, electronic properties, and steric parameters at different positions of the scaffold affect a specific biological outcome, such as anticancer or receptor agonist activity. nih.govnih.gov

Table 1: Hypothetical QSAR Data for Dihydrobenzofuran Derivatives

| Derivative | Position of Substitution | Substituent | LogP (Hydrophobicity) | Electronic Effect (Hammett Constant) | Biological Activity (IC₅₀, µM) |

| Lead Compound | 5 | Iodo | 4.1 | 0.18 | 5.2 |

| Analogue 1 | 5 | Bromo | 3.9 | 0.23 | 7.8 |

| Analogue 2 | 5 | Chloro | 3.6 | 0.23 | 10.5 |

| Analogue 3 | 2 | Ethyl | 4.3 | -0.07 | 9.1 |

| Analogue 4 | 7 | Hydroxyl | 3.2 | -0.37 | 2.4 |

Note: This table is illustrative and does not represent actual experimental data.

Structure-Based Design

When the 3D structure of the target protein is available, typically from X-ray crystallography or cryo-electron microscopy, structure-based design becomes a powerful tool. This approach involves computationally "docking" the ligand into the active site of the target to predict its binding orientation and affinity.

The conformation of this compound is a critical parameter for successful docking simulations. The goal is to identify a binding mode where the ligand's conformation is energetically favorable and its key features form stabilizing interactions with the protein's amino acid residues. For example, the iodo group at the C-5 position could be strategically positioned to form a halogen bond with an electron-rich atom (like a backbone carbonyl oxygen) in the binding pocket. The methyl group could fit into a small hydrophobic pocket, and the aromatic part of the molecule could engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. By understanding these interactions, medicinal chemists can design new derivatives with modified substituents to enhance binding affinity and selectivity.

V. Mechanistic and Theoretical Studies on 5 Iodo 2 Methyl 2,3 Dihydro 1 Benzofuran Synthesis and Reactivity

Elucidation of Reaction Mechanisms in Dihydrobenzofuran Formation

The synthesis of 2,3-dihydrobenzofurans, including the 5-iodo-2-methyl substituted variant, can be achieved through various methods, with iodocyclization and metal-mediated transformations being prominent examples. scispace.com The elucidation of the precise step-by-step sequence of bond-making and bond-breaking events is fundamental to controlling these chemical processes.

Iodocyclization is a powerful method for constructing the dihydrobenzofuran ring system from readily available ortho-alkenylphenols. researchgate.net The reaction proceeds via an electrophilic cyclization mechanism. For the synthesis of 5-Iodo-2-methyl-2,3-dihydro-1-benzofuran, a plausible precursor would be 4-iodo-2-(2-methylallyl)phenol.

The generally accepted mechanism involves the following key steps:

Activation of Iodine : Molecular iodine (I₂) acts as an electrophile.

Electrophilic Attack : The electron-rich double bond of the allyl group attacks the iodine, leading to the formation of a cyclic three-membered iodonium (B1229267) ion intermediate. researchgate.net This step is a classic example of electrophilic addition to an alkene.

Intramolecular Cyclization : The nucleophilic phenolic hydroxyl group attacks one of the carbon atoms of the iodonium ion bridge. This intramolecular ring-closing step follows a 5-exo-tet pathway, which is stereochemically favored, to form the five-membered dihydrofuran ring.

Deprotonation : A base, which can be the solvent or another species in the reaction mixture, removes the proton from the oxonium ion intermediate to yield the neutral 5-iodo-2-(iodomethyl)-2-methyl-2,3-dihydro-1-benzofuran product. Subsequent reaction steps would be required to achieve the target molecule if the starting material differs.

The reaction of 2-allylphenols with iodine in water can produce the corresponding 2-iodomethyl-2,3-dihydrobenzofurans without the need for other additives. researchgate.net

Table 1: Mechanistic Steps in the Iodocyclization for Dihydrobenzofuran Formation

| Step | Description | Intermediate/Transition State |

|---|---|---|

| 1 | Electrophilic activation | Formation of a π-complex between the alkene and iodine. |

| 2 | Formation of Iodonium Ion | The alkene's π-electrons attack the iodine source (e.g., I₂) to form a bridged, three-membered cyclic iodonium ion. |

| 3 | Intramolecular Nucleophilic Attack | The phenolic oxygen attacks a carbon of the iodonium ion in a 5-exo-tet cyclization. |

| 4 | Deprotonation | A base removes the proton from the resulting oxonium ion to yield the final dihydrobenzofuran product. |

Transition metals, particularly palladium, rhodium, and copper, are extensively used to catalyze the synthesis of dihydrobenzofuran scaffolds. scispace.comresearchgate.netnih.gov These reactions often offer high efficiency and control over the product structure. A common approach is the intramolecular cyclization of a suitably functionalized precursor, such as an ortho-halophenol tethered to an alkene.

A representative catalytic cycle, for example using a palladium catalyst for an intramolecular Heck-type reaction, can be broken down as follows:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., a C-Br or another C-I bond on the phenol (B47542) ring) of the substrate, forming an arylpalladium(II) complex.

Carbopalladation (Migratory Insertion) : The alkene moiety of the tethered side chain coordinates to the palladium center. This is followed by the insertion of the double bond into the Aryl-Pd bond, which forms a new carbon-carbon bond and results in an alkylpalladium(II) intermediate. This ring-forming step is typically a 5-exo-trig cyclization.

β-Hydride Elimination : A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, regenerating the double bond in a different position and forming a palladium-hydride species.

Reductive Elimination : The palladium-hydride species reductively eliminates H-X (where X is the original halide), regenerating the Pd(0) catalyst, which can then enter another catalytic cycle.

This sequence provides a convenient route to various substituted 2,3-dihydrobenzofurans. researchgate.netorganic-chemistry.org

Table 2: Key Stages in a Palladium-Catalyzed Dihydrobenzofuran Synthesis

| Stage | Catalyst State | Process |

|---|---|---|

| 1. Oxidative Addition | Pd(0) → Pd(II) | The Pd(0) catalyst adds to the aryl halide substrate. |

| 2. Migratory Insertion | Pd(II) | The tethered alkene inserts into the Aryl-Palladium bond, forming the dihydrofuran ring. |

| 3. β-Hydride Elimination | Pd(II) | A β-hydrogen is eliminated, forming a Pd-H species and an exocyclic double bond. |

| 4. Reductive Elimination | Pd(II) → Pd(0) | The catalyst is regenerated by eliminating H-X. |

The direct observation or trapping of reactive intermediates provides crucial evidence for proposed reaction mechanisms. In the synthesis of dihydrobenzofurans, several key intermediates have been identified or postulated.

Iodonium Ions : As mentioned in the iodocyclization pathway, the bridged iodonium ion is a critical intermediate that activates the alkene for nucleophilic attack by the phenol. Its formation dictates the regioselectivity and stereoselectivity of the cyclization.

Diaryl-λ³-iodane : In some copper-catalyzed oxidative cyclizations, a diaryl-λ³-iodane intermediate has been isolated and characterized. nih.gov This intermediate forms from the reaction of the phenolic substrate with a hypervalent iodine(III) reagent. The subsequent addition of a copper catalyst promotes an oxidative insertion into the C-I bond, leading to a Cu(III) intermediate that reductively eliminates to form the C-O bond of the dihydrobenzofuran. nih.gov In the absence of the copper additive, this iodonium salt intermediate was found to be stable and did not cyclize. nih.gov

Phenoxonium Cations : In photocatalytic oxidative [3+2] cycloadditions of phenols with alkenes, the proposed mechanism involves the oxidation of the phenol to a radical cation. nih.gov This can be further oxidized to a resonance-stabilized phenoxonium cation, which is a highly electrophilic intermediate that is then trapped by an electron-rich olefin to yield the dihydrobenzofuran product. nih.gov

Computational Chemistry and Molecular Modeling

Theoretical calculations have become an indispensable tool for studying reaction mechanisms, complementing experimental findings by providing detailed insights into electronic structures, transition states, and reaction energy profiles that are often difficult to access experimentally.

Quantum mechanical calculations can be employed to understand the intrinsic properties of this compound. By solving the Schrödinger equation for the molecule, QM methods can determine its electron distribution, molecular orbital energies, and electrostatic potential.

For this compound, these calculations would likely reveal:

Electron Density : A high electron density on the oxygen atom and within the aromatic ring, making them nucleophilic centers. The iodine atom, being electronegative, would withdraw electron density from the benzene (B151609) ring, influencing its reactivity in electrophilic aromatic substitution reactions.

Frontier Molecular Orbitals (FMOs) : The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The HOMO is likely localized on the electron-rich benzofuran (B130515) ring system, while the LUMO might be associated with the C-I bond, indicating its potential as an electrophilic site or its role in metal-catalyzed cross-coupling reactions.

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanistic aspects of complex organic reactions, including the formation of dihydrobenzofurans. nih.gov DFT calculations can map the entire potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states.

In the context of dihydrobenzofuran synthesis, DFT studies have been used to:

Validate Mechanisms : Compare the energy barriers (activation energies) of different proposed mechanistic pathways. For instance, DFT was used to show that in the oxidative dearomatization of phenols by iodine(III) reagents, the conventional mechanism involving an iodine(III) phenolate (B1203915) is less likely than a pathway involving a dearomatized phenolate ligand on the iodine center. nih.gov

Analyze Transition States : Determine the geometry of transition states, which provides a snapshot of the bond-forming and bond-breaking processes. For example, in the oxidation of phenols by hypervalent iodine reagents, DFT calculations have elucidated the structure of carboxylate-assisted transition states. rsc.org

Explain Selectivity : Rationalize the observed regio- and stereoselectivity by comparing the activation energies of transition states leading to different products.

Assess Solvent Effects : Investigate the influence of solvent polarity on reaction mechanisms, showing, for example, that less polar solvents can disfavor certain dissociative pathways. nih.gov

Table 3: Information Derived from DFT Studies on Reaction Pathways

| Computational Output | Mechanistic Insight Provided |

|---|---|

| Optimized Geometries | Provides the 3D structure of reactants, intermediates, transition states, and products. |

| Transition State Energies (Activation Barriers) | Determines the kinetic feasibility of a reaction step; the lowest energy path is the most likely. |

| Reaction Enthalpies/Energies | Determines the thermodynamic favorability of a reaction step (exothermic vs. endothermic). |

| Vibrational Frequencies | Confirms that optimized structures correspond to energy minima (intermediates) or saddle points (transition states). |

| Charge Distribution Analysis | Helps understand the electronic nature of intermediates and the flow of electrons during the reaction. |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the dynamic behavior and conformational preferences of this compound at an atomic level. These simulations model the interactions between atoms over time, providing a detailed picture of the molecule's flexibility and the shapes it is most likely to adopt in solution or other environments.

The core of this analysis focuses on the dihydrofuran ring, which is not planar and can adopt various puckered conformations. For 2,3-dihydro-1-benzofuran systems, the two most common conformations are the "envelope" and "twist" forms. In an MD simulation of this compound, a force field (a set of parameters describing the potential energy of the atoms) is selected, and the molecule is typically placed in a simulated solvent box to mimic solution-phase conditions. The simulation then calculates the trajectory of each atom over a set period, revealing the transitions between different conformational states.

Spectroscopic and Crystallographic Insights into Molecular Structure and Reactivity

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural elucidation of this compound. While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial data, a suite of two-dimensional (2D) experiments is required for a definitive assignment of all atoms and to establish stereochemistry.

A complete structural assignment would involve the following techniques:

¹H NMR: This spectrum would provide initial information on the number of different proton environments and their multiplicities. The protons on the dihydrofuran ring (at C2 and C3) would present a complex splitting pattern due to their coupling to each other and, in the case of the C2 proton, to the methyl group protons. The aromatic protons would appear as distinct signals whose splitting pattern would confirm the substitution pattern on the benzene ring.

¹³C NMR: This provides the number of distinct carbon environments. Quaternary carbons, such as C3a, C5, and C7a, would be identified by their lack of signal in a DEPT-135 or APT experiment.

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) coupling networks. It would be crucial for tracing the connectivity from the C2-methyl group to the C2-proton and onward to the two C3-protons, confirming the structure of the dihydrofuran portion of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon atom to which it is directly attached. It allows for the unambiguous assignment of the ¹³C signals for all protonated carbons (CH, CH₂, CH₃).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of atoms, which is useful for confirming the through-space arrangement of the substituents on the dihydrofuran ring.

The following tables represent predicted NMR chemical shifts for this compound, based on established principles for this class of compounds.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| H4 | ~7.50 | d | J = 1.8 |

| H6 | ~7.35 | dd | J = 8.4, 1.8 |

| H7 | ~6.65 | d | J = 8.4 |

| H2 | ~4.95 | m | - |

| H3a | ~3.20 | dd | J = 15.5, 8.8 |

| H3b | ~2.80 | dd | J = 15.5, 7.5 |

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C7a | ~159.5 |

| C3a | ~138.0 |

| C6 | ~136.5 |

| C4 | ~131.0 |

| C7 | ~110.5 |

| C5 | ~83.0 |

| C2 | ~78.0 |

| C3 | ~32.0 |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of this compound in the solid state. This technique provides the exact coordinates of each atom in the crystal lattice, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles.

To perform this analysis, a suitable single crystal of the compound must first be grown. This crystal is then mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic structure is solved and refined.

A crystallographic study would unequivocally establish:

Molecular Conformation: It would reveal the specific puckering of the dihydrofuran ring (e.g., an envelope conformation with either the oxygen or a carbon atom out of the plane) and the precise orientation of the methyl group at the C2 position.

Bond Parameters: The exact lengths of all bonds (C-C, C-O, C-H, and C-I) and the angles between them would be determined with high precision.

Intermolecular Interactions: The analysis would reveal how the molecules pack together in the crystal lattice. This is particularly insightful for an iodinated compound, as it could identify potential halogen bonding (C-I···O or C-I···π interactions), hydrogen bonds (e.g., C-H···O), or π-π stacking interactions between the aromatic rings of adjacent molecules. These non-covalent interactions are crucial for understanding the solid-state properties of the material.

While a crystal structure for this compound itself is not publicly available, a successful analysis would report key parameters similar to those shown in the table below, which outlines the typical data provided in a crystallographic report.

Typical Crystallographic Data Parameters

| Parameter | Description |

|---|---|

| Chemical Formula | C₉H₉IO |

| Formula Weight | 276.07 g/mol |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| a, b, c (Å) | Unit cell dimensions |

| α, β, γ (°) | Unit cell angles |

| V (ų) | Volume of the unit cell |

| Z | Number of molecules per unit cell |

Vi. Applications of 5 Iodo 2 Methyl 2,3 Dihydro 1 Benzofuran in Advanced Organic Synthesis and Materials Science

Strategic Building Block for Complex Heterocyclic Compounds

5-Iodo-2-methyl-2,3-dihydro-1-benzofuran is a key building block for the synthesis of a wide array of complex heterocyclic compounds. The presence of the iodo substituent at the C5-position allows for its participation in various palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov These reactions facilitate the introduction of diverse functionalities onto the benzofuran (B130515) core, leading to the generation of novel and intricate molecular frameworks.

Detailed research findings have demonstrated the utility of iodo-substituted heterocycles in well-established cross-coupling methodologies:

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the iodo-benzofuran with an organoboron compound, such as a boronic acid or ester. This is a powerful method for synthesizing biaryl and heteroaryl structures, which are prevalent in many biologically active molecules and functional materials.

Sonogashira Coupling: The iodo group can be readily coupled with a terminal alkyne in the presence of a palladium and copper co-catalyst system. This reaction introduces an alkynyl moiety onto the benzofuran ring, providing a gateway to further transformations or the synthesis of compounds with interesting electronic and photophysical properties. rsc.org

Heck-Mizoroki Reaction: This reaction involves the coupling of the iodo-benzofuran with an alkene to form a new carbon-carbon bond, resulting in the introduction of a vinyl group. This is a valuable tool for the synthesis of substituted alkenes and for the construction of more complex cyclic systems.

Buchwald-Hartwig Amination: The carbon-iodine bond can be transformed into a carbon-nitrogen bond through this palladium-catalyzed reaction with an amine. This provides a direct route to N-arylated benzofuran derivatives, which are important scaffolds in medicinal chemistry.

The versatility of this compound as a building block is summarized in the following table:

| Cross-Coupling Reaction | Coupling Partner | Resulting Functionality | Significance |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Aryl/Heteroaryl | Synthesis of biaryl systems, bioactive molecules |

| Sonogashira | Terminal Alkyne | Alkynyl | Access to conjugated systems, further functionalization |

| Heck-Mizoroki | Alkene | Vinyl | Formation of substituted alkenes, building blocks |

| Buchwald-Hartwig | Amine | Amino | Synthesis of N-arylated compounds, medicinal chemistry |

Precursor in the Synthesis of Natural Product Analogues

The 2,3-dihydrobenzofuran (B1216630) skeleton is a common structural motif found in a diverse range of biologically active natural products. researchgate.netrsc.org These natural products often exhibit significant pharmacological properties, making them attractive targets for synthetic chemists. This compound serves as a valuable precursor for the synthesis of analogues of these natural products. By utilizing the reactivity of the iodo group, medicinal chemists can systematically modify the structure of the natural product scaffold to explore structure-activity relationships (SAR) and develop new therapeutic agents with improved efficacy and pharmacokinetic properties. nih.govnih.gov

The synthesis of these analogues often involves an initial cross-coupling reaction at the 5-position, followed by further synthetic manipulations. This approach allows for the introduction of a wide variety of substituents that can mimic or alter the interactions of the natural product with its biological target.

Below is a table of selected natural products containing the 2,3-dihydrobenzofuran core and potential modifications that could be achieved starting from this compound:

| Natural Product | Biological Activity | Potential Modification via 5-Iodo Intermediate |

| Morphine Analogs | Analgesic | Introduction of various aryl or heteroaryl groups at the 5-position to modulate receptor binding. |

| (-)-Galanthamine Analogs | Acetylcholinesterase inhibitor | Functionalization at the 5-position to enhance binding affinity and selectivity. |

| Pterocarpans | Antifungal, Antitumor | Synthesis of novel derivatives with modified aromatic substitution patterns for improved potency. rsc.org |

| Rocaglamide Derivatives | Anticancer, Anti-inflammatory | Introduction of diverse substituents to probe the electronic and steric requirements for biological activity. researchgate.net |

Development of Novel Catalytic Systems and Ligands

The development of novel and efficient catalytic systems is a cornerstone of modern organic synthesis. The 2-methyl-2,3-dihydro-1-benzofuran scaffold has the potential to be incorporated into the structure of ligands for transition metal catalysts. nih.gov While direct applications of this compound in this area are still emerging, its structure provides a platform for the design of new chiral and achiral ligands.

The iodo-substituent can be converted into a variety of other functional groups that can coordinate to a metal center. For instance, the iodo group can be transformed into a phosphine, amine, or N-heterocyclic carbene (NHC) precursor. These coordinating groups can then be used to create bidentate or tridentate ligands by introducing another coordinating group at a different position on the benzofuran scaffold. The inherent chirality of the 2-methyl-2,3-dihydro-1-benzofuran core also makes it an attractive scaffold for the development of ligands for asymmetric catalysis. globethesis.comglobethesis.com

The following table outlines potential ligand types that could be synthesized from this compound and their potential applications in catalysis:

| Ligand Type | Synthetic Transformation of Iodo Group | Potential Application in Catalysis |

| Phosphine Ligands | Lithiation followed by reaction with a chlorophosphine. | Cross-coupling reactions, hydrogenation. |

| N-Heterocyclic Carbene (NHC) Ligands | Conversion to an amino group, followed by cyclization. | Metathesis, C-H activation. |

| Amine-based Ligands | Buchwald-Hartwig amination. | Asymmetric synthesis, reduction reactions. |

| Bipyridyl-type Ligands | Suzuki coupling with a bromopyridine derivative. | Oxidation catalysis, photoredox catalysis. rsc.org |

Applications in Functional Materials Design (e.g., optical, electronic, polymeric)

Benzofuran-containing polymers have garnered significant interest for their potential applications in functional materials, particularly in the field of organic electronics. ontosight.ainih.gov These materials can exhibit desirable optical and electronic properties, such as high thermal stability, conductivity, and luminescence. The incorporation of this compound as a monomeric unit into polymers can lead to the development of novel materials with tailored properties.

The iodo-substituent provides a convenient handle for polymerization reactions, such as Yamamoto or Suzuki polycondensation. These methods allow for the creation of well-defined conjugated polymers where the 2-methyl-2,3-dihydro-1-benzofuran unit is incorporated into the polymer backbone. The electronic properties of the resulting polymer can be fine-tuned by the choice of co-monomer and the nature of the substituents on the benzofuran ring.

The potential applications for polymers derived from this compound are diverse and include:

Organic Light-Emitting Diodes (OLEDs): The benzofuran moiety can be part of the emissive layer or the host material in an OLED device.

Organic Field-Effect Transistors (OFETs): Polymers containing the benzofuran unit can act as the semiconductor layer in OFETs. nih.gov

Conducting Polymers: Through appropriate doping, benzofuran-based polymers can exhibit electrical conductivity, making them suitable for applications in sensors and antistatic coatings. rsc.org

Nonlinear Optical Materials: The extended π-conjugation in some benzofuran derivatives can lead to significant nonlinear optical properties.

A summary of the potential applications of functional materials derived from this compound is presented below:

| Material Type | Method of Preparation | Potential Application | Key Properties |

| Conjugated Polymers | Suzuki or Yamamoto Polycondensation | Organic Light-Emitting Diodes (OLEDs) | Tunable emission, high quantum efficiency |

| Semiconducting Polymers | Cross-coupling Polymerization | Organic Field-Effect Transistors (OFETs) | High charge carrier mobility, good on/off ratio |

| Conducting Plastics | Electropolymerization or Chemical Oxidation | Sensors, Antistatic Coatings | Electrical conductivity, environmental stability |

| Nonlinear Optical Materials | Incorporation into a polymer matrix | Optical switching, frequency doubling | High nonlinear optical coefficients |

Vii. Future Research Directions and Perspectives

Innovations in Stereoselective and Regioselective Synthetic Methodologies

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of novel stereoselective and regioselective synthetic methods for 5-Iodo-2-methyl-2,3-dihydro-1-benzofuran is a critical area for future research. While various methods for the synthesis of benzofuran (B130515) derivatives have been established, achieving high levels of stereocontrol and regiocontrol, particularly in the dihydrobenzofuran core, remains a challenge. nih.govnih.govorganic-chemistry.org

Future innovations may focus on the following:

Asymmetric Catalysis: The use of chiral catalysts, such as transition metal complexes with chiral ligands, can facilitate the enantioselective synthesis of specific stereoisomers. Research into novel rhodium- and palladium-based catalytic systems has shown promise in the synthesis of dihydrobenzofuran derivatives. nih.gov Further exploration of these and other catalytic systems could lead to highly efficient and selective syntheses of the desired enantiomers of this compound.

Organocatalysis: Chiral organic molecules can also be employed as catalysts to induce stereoselectivity. This approach offers the advantages of being metal-free, often less sensitive to air and moisture, and more environmentally benign.

Enzymatic Resolutions: Biocatalytic methods, utilizing enzymes to selectively react with one enantiomer of a racemic mixture, can provide a powerful tool for obtaining enantiopure compounds.

Regiocontrolled Iodination: Developing more precise methods for the regioselective introduction of the iodine atom at the 5-position of the benzofuran ring is crucial. This could involve the use of directing groups or the exploration of novel iodinating agents to improve yields and reduce the formation of unwanted isomers. researchgate.netnih.gov A recently developed regioselective synthesis of benzofuranones from 3-hydroxy-2-pyrones and nitroalkenes demonstrates the potential for creating complex substitution patterns with high control. oregonstate.edu

| Methodology | Anticipated Advantages | Potential Challenges |

| Asymmetric Catalysis | High enantioselectivity, broad substrate scope | Catalyst cost and sensitivity, optimization of reaction conditions |

| Organocatalysis | Metal-free, environmentally benign, readily available catalysts | Lower catalytic activity compared to metal catalysts, scalability |

| Enzymatic Resolutions | High enantioselectivity, mild reaction conditions | Substrate specificity, enzyme stability and cost |

| Regiocontrolled Iodination | Improved yields, reduced isomeric impurities | Development of new reagents and directing groups |

Exploration of Bioisosteric Replacements for the Iodine Moiety

The iodine atom at the 5-position plays a significant role in the physicochemical properties and biological activity of this compound. However, the presence of iodine can sometimes lead to metabolic instability or off-target effects. Bioisosteric replacement, the substitution of one atom or group with another that has similar physical or chemical properties, is a well-established strategy in drug design to overcome these limitations. nih.gov

Future research should explore the replacement of the iodine moiety with various bioisosteres to modulate the compound's properties. cambridgemedchemconsulting.com Potential bioisosteric replacements for the iodine atom include:

Other Halogens: Replacing iodine with bromine or chlorine could alter the lipophilicity and electronic properties of the molecule, potentially impacting its binding affinity and pharmacokinetic profile. nih.gov

Trifluoromethyl Group (-CF3): The trifluoromethyl group is a common bioisostere for iodine due to its similar size and lipophilicity. It can also enhance metabolic stability and binding interactions.

Cyano Group (-CN): The cyano group is a polar substituent that can act as a hydrogen bond acceptor, potentially altering the compound's solubility and target interactions.

Alkynyl Groups (-C≡CR): Small alkynyl groups can mimic the linear geometry of the carbon-iodine bond and introduce rigidity into the molecule.

Systematic studies involving the synthesis and biological evaluation of these analogs will be crucial to understanding the structure-activity relationships and identifying compounds with improved therapeutic potential. taylorandfrancis.com The anti-arrhythmic drug dronedarone, a non-iodinated benzofuran derivative, serves as a successful example of this strategy, offering a safer alternative to its iodinated counterpart, amiodarone. nih.gov

| Bioisostere | Potential Impact on Properties | Rationale for Replacement |

| Bromine (Br), Chlorine (Cl) | Altered lipophilicity, electronic properties, and size | Modulate binding affinity and pharmacokinetics |

| Trifluoromethyl (-CF3) | Increased metabolic stability, lipophilicity, and binding interactions | Enhance drug-like properties |

| Cyano (-CN) | Increased polarity, hydrogen bonding capability | Improve solubility and target interactions |

| Alkynyl (-C≡CR) | Increased rigidity, altered electronic profile | Explore new binding modes and improve potency |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers numerous advantages for the production of this compound and its derivatives. youtube.com These modern synthetic approaches can lead to improved efficiency, safety, and scalability.

Key areas for future development include:

Flow Synthesis of Benzofurans: The development of continuous flow processes for the key reaction steps in the synthesis of the dihydrobenzofuran core can offer precise control over reaction parameters such as temperature, pressure, and reaction time. acs.org This can lead to higher yields, reduced reaction times, and improved product purity.

Automated Reaction Optimization: Automated platforms can be used to rapidly screen a wide range of reaction conditions, catalysts, and reagents to identify the optimal parameters for the synthesis. This high-throughput approach can significantly accelerate the drug discovery and development process.

In-line Purification and Analysis: Integrating purification and analytical techniques directly into the flow system can enable real-time monitoring of the reaction progress and immediate purification of the desired product, streamlining the entire manufacturing process.

The implementation of these technologies will not only enhance the efficiency of synthesizing known compounds but also facilitate the rapid generation of libraries of analogs for structure-activity relationship studies.

Advanced Spectroscopic Techniques for Real-time Reaction Monitoring

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis of this compound is essential for process optimization and control. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring of chemical reactions can provide invaluable insights. mt.com

Future research should focus on the application of techniques such as:

Process Analytical Technology (PAT): The integration of in-situ spectroscopic tools like Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy can provide continuous data on the concentration of reactants, intermediates, and products throughout the course of a reaction. acs.org

Time-resolved Spectroscopy: Techniques like time-resolved fluorescence and transient absorption spectroscopy can be used to study the dynamics of short-lived intermediates and transition states, providing a more detailed picture of the reaction mechanism. numberanalytics.com

Cyclic Voltammetry: For reactions involving electrochemical steps, such as some iodination methods, cyclic voltammetry can be used as an in-process control to monitor the progress of the reaction. nih.govresearchgate.net

The data obtained from these advanced analytical methods can be used to develop more robust and efficient synthetic processes.

Synergistic Application of Computational and Experimental Chemistry